Trichloroacetanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVJLNKTIYUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180310 | |
| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2563-97-5 | |
| Record name | 2,2,2-Trichloro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroacetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24RT4XR5AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of Trichloroacetanilide
Established Synthetic Pathways for Trichloroacetanilide and Its Analogues
The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of an amide bond between a trichlorinated aniline (B41778) and an acetylating agent or, alternatively, the reaction of an aniline with a hexachloro-precursor.
Acylation Reactions Involving Trichlorinated Anilines
A principal method for synthesizing this compound is through the acylation of a trichlorinated aniline, such as 2,4,6-trichloroaniline (B165571). This reaction typically employs an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com The process involves the nucleophilic attack of the amino group of the trichloroaniline on the carbonyl carbon of the acetylating agent.
One documented procedure involves the reaction of 2,4,6-trichloroaniline with acetic anhydride. The reaction is often carried out under controlled temperature conditions, initially cooled and then heated to ensure the completion of the acylation process. The general mechanism for this electrophilic aromatic substitution involves the formation of an acylium ion from the acetylating agent, which then reacts with the aniline. numberanalytics.comallen.in For weakly nucleophilic anilines like 2,4,6-trichloroaniline, specific conditions may be required to facilitate the reaction. oup.com
The synthesis of N-(2,4,6-Trichlorophenyl)acetamide often begins with the synthesis of 2,4,6-trichloroaniline, which is then acetylated using acetic anhydride in acetic acid under reflux conditions.
Amidation Reactions from Hexachloroacetone (B130050) and Anilines
An alternative pathway to this compound involves the reaction of hexachloroacetone with aniline. chempedia.infogoogle.com This method has been described in the literature, with one example carrying out the reaction in hexane (B92381) at temperatures between 65 and 70°C. google.com The resulting this compound is then isolated and purified. google.com
The use of triphenylphosphine (B44618) in conjunction with hexachloroacetone has also been reported as a method for the amidation of carboxylic acids, which shares mechanistic similarities. In this process, benzoic acid and hexachloroacetone are dissolved in dichloromethane (B109758) and cooled, followed by the addition of triphenylphosphine, aniline, and triethylamine. highfine.com This suggests a potential route for the synthesis of this compound through a phosphine-mediated reaction.
Synthesis of Substituted Trichloroacetanilides
The synthesis of substituted trichloroacetanilides can be achieved by starting with appropriately substituted anilines or by modifying the this compound molecule. For instance, the synthesis of 2-methyl-4,5,6-trichloroacetanilide has been reported. google.com
Furthermore, substituted trichloroacetanilides can be used as precursors for other complex molecules. For example, 2-cyano-2′,4′,6′-trichloroacetanilide has been converted into an imino ether hydrochloride, which then reacts with anilines to produce N-arylimino ethers. researchgate.net These intermediates can be further reacted to form other heterocyclic compounds. researchgate.net The coupling of trichloroacetanilides with amino acids or their esters can yield ureidocarboxylic acids. researchgate.net
Palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides represents a modern method for creating substituted acetanilides. beilstein-journals.orgnih.gov This technique allows for the regioselective introduction of halogen atoms onto the aromatic ring. beilstein-journals.org
Optimized Reaction Conditions and Advanced Purification Methods
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In industrial settings, continuous flow reactors may be employed to enhance efficiency. smolecule.com The choice of solvent can also play a significant role. For instance, in the atom transfer radical cyclization (ATRC) of related trichloroacetamides, changing the solvent to DMF, which can act as a ligand, allowed for a reduction in reaction temperature and catalyst loading. ub.eduub.edu
Advanced purification methods such as recrystallization and chromatography are often utilized to obtain high-purity this compound. google.comsmolecule.com For example, after synthesizing this compound from hexachloroacetone and aniline, the product is isolated and purified by recrystallization and washing with an ethanol (B145695)/water mixture. google.com Column chromatography is another common technique for purifying crude products. chemicalbook.com
Reaction Mechanisms of this compound and Derived Intermediates
The reactivity of this compound is significantly influenced by the presence of the three chlorine atoms on the phenyl ring. These halogen substituents exert strong electronic effects that govern the compound's behavior in various chemical transformations.
Reactivity Profiles Influenced by Halogen Substitution
Halogen atoms on an aromatic ring are generally deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.orgmasterorganicchemistry.com This deactivation is due to the high electronegativity of the halogen atoms, which withdraws electron density from the benzene (B151609) ring, making it less nucleophilic. msu.edulibretexts.org
The order of reactivity for halogen-substituted benzenes towards electrophilic substitution is influenced by both electronegativity and the size of the halogen atom. libretexts.org While halogens are deactivating, they are typically ortho- and para-directing because the lone pair of electrons on the halogen can stabilize the carbocation intermediate formed during ortho and para attack through resonance. libretexts.org
In the case of this compound, the three chlorine atoms significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. msu.edu However, the reactivity can be modulated. For instance, the photoinitiated rearrangement of N-bromo-2,4,6-trichloroacetanilide has been studied, demonstrating a free-radical mechanism. cdnsciencepub.comcdnsciencepub.com The reaction of this compound in an alkaline medium has been shown to proceed through intermediates including the N-anion of this compound and phenylisocyanate. tandfonline.com
The lithiation of halogen-substituted acetanilides has also been investigated, revealing differences in reaction paths depending on the specific halogen substituent. nih.gov
The following table provides a summary of key synthetic reactions and conditions discussed:
| Product | Reactants | Reagents/Catalysts | Conditions | Reference(s) |
| 2,4,6-Trichloroacetanilide | 2,4,6-Trichloroaniline, Acetic anhydride | - | Ice-cooled, then heated to 80°C | |
| This compound | Hexachloroacetone, Aniline | - | Hexane, 65-70°C | google.com |
| N-Aryl Amides | Benzoic acid, Aniline | Triphenylphosphine, Hexachloroacetone, Triethylamine | Dichloromethane, -78°C to room temperature | highfine.com |
| ortho-Halogenated Acetanilides | Acetanilide (B955), N-Halosuccinimide | Pd(OAc)₂, p-Toluenesulfonic acid | Ball-milling, room temperature | beilstein-journals.org |
Radical-Mediated Transformations and Cyclization Reactions of this compound Derivatives
This compound and its derivatives, particularly N-alkenyl and N-allyl trichloroacetamides, serve as effective precursors in radical-mediated cyclization reactions, primarily through atom transfer radical cyclization (ATRC). Current time information in Bangalore, IN.dss.go.th These reactions provide a powerful method for synthesizing various nitrogen-containing heterocycles, such as γ- and δ-lactams. Current time information in Bangalore, IN.dss.go.th The trichloromethyl group is key to these transformations, as its abstraction by a catalyst generates a dichloromethyl radical, which is the reactive intermediate for subsequent cyclization. Current time information in Bangalore, IN.
The mechanism of ATRC involves the catalytic abstraction of a chlorine atom from the trichloroacetamide (B1219227) by a transition metal complex, typically copper(I) or ruthenium(II), to form a (carbamoyl)dichloromethyl radical. Current time information in Bangalore, IN.dss.go.thslideshare.net This radical then undergoes an intramolecular cyclization by adding to a tethered alkene. The resulting cyclized radical is subsequently trapped by a chlorine atom from the oxidized metal catalyst (e.g., Cu(II)Cl₂ or Ru(III)Cl₃(PPh₃)₂), which regenerates the active catalyst and yields the chlorinated lactam product. Current time information in Bangalore, IN.dss.go.th
Copper-catalyzed systems, often employing CuCl with bidentate amine ligands like bipyridine (bpy), have been shown to facilitate these cyclizations at lower temperatures and with shorter reaction times. Current time information in Bangalore, IN. It has been noted that the presence of a free N-H group in the substrate can inhibit the reaction by forming an inactive copper-amide complex. Current time information in Bangalore, IN. Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, are also effective and operate via a similar radical mechanism. dss.go.th
The scope of these reactions includes the synthesis of various functionalized lactams and more complex bicyclic structures like 2-azabicyclo[3.3.1]nonanes. scribd.com The diastereoselectivity of these cyclizations can be influenced by factors such as the nitrogen substituent and the reaction temperature. Current time information in Bangalore, IN.
Table 1: Examples of Radical-Mediated Cyclization of this compound Derivatives This table is interactive and allows for sorting and filtering of the data.
| Catalyst System | Substrate | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| CuCl/bpy | N-substituted N-allyl-trichloroacetamides | cis- and trans-β,γ-dialkyl γ-lactams | Diastereoselection depends on the N-substituent and temperature. | Current time information in Bangalore, IN. |
| RuCl₂(PPh₃)₃ | N-alkenyl-tethered trichloroacetamides | 3,3-dichloro-γ- and δ-lactams | Microwave-assisted conditions can be used. The presence of all three chlorine atoms is necessary for the reaction to proceed efficiently. | dss.go.th |
| Cu(I) | Amino-tethered trichloroacetamides with unsaturated nitriles/esters | Polyfunctionalized 2-azabicyclo[3.3.1]nonanes | Provides a novel entry to complex bicyclic systems. | scribd.com |
| Cu₂O/pyridine | N-allyl-trichloroacetamide | γ-lactam | One of the early examples of copper-mediated ATRC of trichloroacetamides. | Current time information in Bangalore, IN. |
Role as a Chlorinating Agent in Phosphorylation Reactions
Detailed investigations into the literature did not yield specific examples of this compound being employed as a chlorinating agent in phosphorylation reactions. While the reactivity of this compound with certain phosphorus compounds, such as phosphorus pentachloride, has been noted, this context does not position this compound as the chlorine donor. researchgate.net The chemistry of phosphorus compounds includes reactions with various halogenated molecules; for instance, white phosphorus reacts vigorously with halogens to form phosphorus trihalides. webelements.com However, a direct application of this compound as a chlorinating agent for phosphorylating agents is not explicitly documented in the surveyed sources.
Nitrosation Reactions and Subsequent Conversions to Biaryl Systems
The nitrosation of amides is a known chemical transformation, typically involving the reaction with a nitrosating agent like nitrous acid (HNO₂) or its derivatives. wikipedia.orgeuropa.eu For secondary amides, this can lead to the formation of N-nitrosoamides. beilstein-journals.org While the nitrosation of certain this compound derivatives has been documented, the primary outcome described is not the formation of biaryl systems. For instance, a patented process describes the reaction of 2-methyl-trichloroacetanilides with sodium nitrite (B80452) in acetic acid and acetic anhydride to produce substituted indazoles through nitrosation and subsequent ring closure. google.com
The synthesis of biaryl compounds from aromatic amines can be achieved through methods like the Gomberg-Bachmann reaction or the Pschorr cyclization, which proceed via the formation of an aryl diazonium salt intermediate from an aniline derivative. slideshare.netwikipedia.orgwikipedia.orgwikipedia.org This diazonium salt can then generate an aryl radical that couples with another aromatic ring to form a biaryl. slideshare.netwikipedia.org Another route to biaryls is the Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides. google.com A patent describes the synthesis of a dichlorobiphenyl derivative from 2-bromo-4-chloro-acetanilide using a copper-catalyzed reaction, demonstrating that acetanilide structures can be precursors to biaryls. google.com
However, a direct and explicit pathway involving the nitrosation of this compound itself, followed by a subsequent reaction to form a biaryl system, is not clearly detailed in the available literature.
Advanced Spectroscopic Characterization and Structural Elucidation of Trichloroacetanilide
High-Resolution Spectroscopic Techniques for Molecular Structure Determination
High-resolution spectroscopic techniques are fundamental in determining the molecular structure of Trichloroacetanilide by analyzing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of N-phenyl-2,2,2-trichloroacetamide shows distinct signals corresponding to the different protons in the molecule. nih.gov A broad singlet observed at approximately 8.33 ppm is characteristic of the amide proton (NH). nih.gov The aromatic protons of the phenyl group appear as a multiplet between 7.24 and 7.58 ppm. nih.gov Specifically, the spectrum shows a doublet of doublets at 7.58 ppm (2H, phenyl), a triplet at 7.41 ppm (2H, phenyl), and a triplet at 7.24 ppm (1H, phenyl). nih.gov
The ¹³C NMR spectrum provides further structural detail. Key signals include peaks at 159.2, 135.9, 129.3, 126.1, and 120.3 ppm, which are assigned to the carbon atoms of the phenyl ring and the carbonyl group. nih.gov A significant peak at 92.8 ppm corresponds to the trichloromethyl (CCl₃) carbon. nih.gov
For comparison, related structures such as N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide exhibit ¹³C NMR peaks for the CCl₃ group in the range of 95–100 ppm. vulcanchem.com The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, making it an excellent method for detailed structural analysis.
Table 1: ¹H and ¹³C NMR Chemical Shifts for N-phenyl-2,2,2-trichloroacetamide
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.33 | br s | NH |
| ¹H | 7.58 | dd | 2H, phenyl |
| ¹H | 7.41 | t | 2H, phenyl |
| ¹H | 7.24 | t | 1H, phenyl |
| ¹³C | 159.2 | - | C=O |
| ¹³C | 135.9 | - | Phenyl C |
| ¹³C | 129.3 | - | Phenyl C |
| ¹³C | 126.1 | - | Phenyl C |
| ¹³C | 120.3 | - | Phenyl C |
| ¹³C | 92.8 | - | CCl₃ |
Data obtained in CDCl₃ at 293 K. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound through their characteristic vibrational frequencies. The IR spectrum of N-phenyl-2,2,2-trichloroacetamide displays several key absorption bands. nih.gov A prominent band around 3306 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. nih.gov The carbonyl (C=O) stretching vibration is observed at approximately 1693 cm⁻¹. nih.gov
Bands at 1600, 1528, 1498, and 1444 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring and N-H bending vibrations. nih.gov The strong absorption in the 823-813 cm⁻¹ region is characteristic of the C-Cl stretching vibrations of the trichloromethyl group. nih.gov These spectral features confirm the presence of the key functional moieties within the this compound molecule.
The reaction of this compound in an alkaline medium has been followed by IR spectroscopy, which helped to identify intermediates such as the N-anion of this compound and the end-product N,N-diphenylurea. tandfonline.com
Table 2: Key IR Absorption Frequencies for N-phenyl-2,2,2-trichloroacetamide
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3306 | N-H stretch |
| 1693 | C=O stretch (Amide I) |
| 1600, 1528, 1498, 1444 | Aromatic C=C stretch & N-H bend (Amide II) |
| 823, 813 | C-Cl stretch |
Data obtained via Attenuated Total Reflectance (ATR). nih.gov
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. When subjected to analysis, the molecule is ionized to form a molecular ion (M+). chemguide.co.uk The fragmentation of this molecular ion provides valuable structural information. chemguide.co.ukwikipedia.org
For N-phenyl-2,2,2-trichloroacetamide, Fast Atom Bombardment (FAB) mass spectrometry shows a protonated molecular ion [M+H]⁺ at an m/z value of 237.81, which is consistent with the calculated value of 237.96 for the molecular formula C₈H₇Cl₃NO. nih.gov The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for chlorine-containing fragments, which further supports the proposed structure. savemyexams.com The fragmentation process in mass spectrometry is influenced by the relative stability of the resulting ions and neutral fragments. chemguide.co.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.comwikipedia.org Molecules containing chromophores, such as the phenyl and carbonyl groups in this compound, absorb UV or visible light to promote electrons to higher energy molecular orbitals. wikipedia.org
The UV-Vis spectrum of a compound reveals the wavelengths at which it absorbs light, which can be correlated with the types of electronic transitions occurring (e.g., π→π, n→π). wikipedia.orgazooptics.com For this compound, the aromatic phenyl ring and the acetamido group constitute the primary chromophores. The absorption bands observed in the UV region are characteristic of the electronic transitions within this conjugated system. While specific UV-Vis data for the parent this compound is not detailed in the provided context, related compounds like 4'-(Dimethylsulfamoyl)-2,2,2-trichloroacetanilide show UV-Vis spectra that are used for its characterization. spectrabase.com The analysis of the absorption spectrum helps in confirming the presence of these chromophoric groups. azooptics.com
Crystallographic Studies and Solid-State Structure Analysis
Crystallographic techniques, particularly single-crystal X-ray diffraction, offer the most definitive method for determining the three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.esceitec.czrigaku.com For a variant, N-(2,4,5-trichlorophenyl)acetamide, a single-crystal X-ray study revealed that it crystallizes in the monoclinic system with the non-centrosymmetric space group Pn. iucr.org
The crystal structure determination provides the absolute configuration of the molecule and detailed geometric parameters. rigaku.comiucr.org For N-(2,4,5-trichlorophenyl)acetamide, the key crystallographic indicators include an R factor of 0.023 and a wR factor of 0.062, signifying a high-quality structural refinement. iucr.org The data-to-parameter ratio was 16.4. iucr.org Such studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice.
Table 3: Crystallographic Data for N-(2,4,5-Trichlorophenyl)acetamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Pn |
| Temperature | 293 K |
| R factor | 0.023 |
| wR factor | 0.062 |
| Data-to-parameter ratio | 16.4 |
Data from a single-crystal X-ray study. iucr.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenyl-2,2,2-trichloroacetamide |
| N-(2-acetyl-4-methoxyphenyl)-2,2,2-trichloroacetamide |
| N,N-diphenylurea |
| 4'-(Dimethylsulfamoyl)-2,2,2-trichloroacetanilide |
| N-(2,4,5-trichlorophenyl)acetamide |
Packing Arrangements and Intermolecular Interactions in Crystalline this compound
The three-dimensional architecture of crystalline this compound is dictated by a network of intermolecular interactions. These non-covalent forces are fundamental to the formation of the crystal lattice and influence the material's physical properties. In molecular crystals, these interactions include hydrogen bonds, van der Waals forces, and other specific contacts that determine the molecular packing arrangement. scirp.org
The Cambridge Structural Database (CSD) provides a vast resource for analyzing and comparing crystal packing features. mdpi.com Tools within the CSD allow for the systematic study of hydrogen-bond motifs and other packing features, which can help in understanding polymorphism, where a compound can exist in multiple crystal forms due to different packing arrangements. mdpi.com
Investigation of Non-Centrosymmetric Crystal Structures and their Implications
A notable characteristic of certain this compound isomers is their crystallization in non-centrosymmetric space groups. For example, N-(2,4,5-trichlorophenyl)acetamide crystallizes in the monoclinic, non-centrosymmetric space group Pn. researchgate.netiucr.org Similarly, N-(2,4,6-trimethylphenyl)acetamide also crystallizes in the non-centrosymmetric space group Pn. researchgate.net The absence of a center of inversion in the crystal lattice is a prerequisite for second-order non-linear optical (NLO) properties. researchgate.netiucr.org
The study of non-centrosymmetric crystal structures is significant because these materials can exhibit properties like second harmonic generation (SHG), where laser light of a specific frequency is converted to light with double that frequency. researchgate.netarxiv.org The SHG efficiency of N-(2,4,5-trichlorophenyl)acetamide has been measured to be 0.8 times that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The origin of such NLO properties often lies in the specific arrangement of atoms and the distribution of electron density within the crystal, which can be influenced by factors like intramolecular charge transfer. researchgate.netarxiv.org
The determination of a non-centrosymmetric structure is achieved through single-crystal X-ray diffraction. iucr.orgmdpi.com Key indicators from the diffraction data analysis, such as the R factor and wR factor, provide a measure of the quality of the structural refinement. For N-(2,4,5-trichlorophenyl)acetamide, these values were reported as 0.023 and 0.062, respectively, indicating a high-quality refinement. iucr.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 4.0003(2) |
| b (Å) | 7.3355(3) |
| c (Å) | 12.6985(6) |
| β (°) | 90 |
| Table 1: Crystallographic Data for a Non-Centrosymmetric this compound Compound. mdpi.com |
Advanced Spectroscopic Methods and Chemometric Applications
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. anton-paar.comuni-siegen.de The resulting spectrum serves as a unique "chemical fingerprint," allowing for the identification and structural characterization of a substance. anton-paar.comrenishaw.com The technique is based on the inelastic scattering of monochromatic light, where the energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations. uni-siegen.de
A Raman spectrum displays a series of bands, each corresponding to a specific vibrational mode. renishaw.com The frequencies of these bands, typically in the range of 200 cm⁻¹ to 3000 cm⁻¹, are dependent on the masses of the atoms and the strength of the bonds between them. renishaw.comnih.gov For instance, vibrations involving lighter atoms (like C-H) appear at higher frequencies than those with heavier atoms (like C-C). renishaw.com The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" because it contains complex vibrations of the molecular skeleton that are highly specific to the compound. anton-paar.com
The information gleaned from a Raman spectrum includes:
Identification of functional groups: Characteristic frequencies of specific chemical bonds allow for the identification of functional groups within the molecule. anton-paar.com
Structural information: The vibrational spectrum is sensitive to the molecule's conformation and the crystalline environment. nih.gov
Material identification: The unique pattern of Raman bands allows for the unambiguous identification of a compound by comparing its spectrum to a library of known spectra. renishaw.com
| Vibrational Region | Typical Wavenumber (cm⁻¹) | Associated Bonds |
| High Frequency | ~3000 | C-H stretches |
| Double Bond Region | ~1600 | C=C stretches |
| Fingerprint Region | < 1500 | C-C stretches, skeletal vibrations |
| Table 2: General Regions in a Raman Spectrum and Associated Molecular Vibrations. renishaw.com |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful, element-specific techniques that provide detailed information about the elemental composition and chemical state of a material. wiley.com Synchrotron-based XPS and XAS offer significant advantages, including high brightness and tunable photon energies, enabling more sensitive and detailed analyses compared to laboratory-based instruments. aps.orgmdpi.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a sample when it is irradiated with X-rays. mdpi.com The binding energy of these core-level electrons is characteristic of the element and its chemical environment, allowing for the determination of elemental composition and oxidation states. researchgate.net Combining laboratory and synchrotron XPS can provide a comprehensive understanding of the surface and near-surface regions of a material. mdpi.com
X-ray Absorption Spectroscopy (XAS) probes the unoccupied electronic states of an element by measuring the absorption of X-rays as a function of energy. aps.org The fine structure near the absorption edge (X-ray Absorption Near Edge Structure, XANES) is sensitive to the oxidation state and coordination geometry of the absorbing atom. aps.org This makes XAS a valuable tool for characterizing the local atomic and electronic structure. wiley.com The combination of XPS and XAS provides complementary information for a thorough material characterization. nanoge.org
| Technique | Information Provided |
| XPS | Elemental composition, chemical states, surface analysis |
| XAS | Unoccupied electronic states, oxidation state, coordination geometry |
| Table 3: Information Provided by XPS and XAS Techniques. wiley.comaps.orgresearchgate.net |
Spectroscopic techniques often generate large and complex datasets that require advanced data analysis methods for information extraction. spectroscopyonline.com Chemometrics employs multivariate statistical and mathematical tools to analyze such data, enabling tasks like pattern recognition, classification, and quantitative prediction. mdpi.comfrontiersin.org
Principal Component Analysis (PCA) is an unsupervised exploratory technique used to reduce the dimensionality of a dataset while retaining the most important information. frontiersin.orgondalys.fr It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, it is possible to visualize clusters, trends, and outliers in the data. frontiersin.orgfrontiersin.org
Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method based on PCA. ondalys.fr A separate PCA model is built for each class of samples. An unknown sample is then classified based on its distance to each class model. mdpi.com SIMCA is particularly useful for quality control and authenticity studies. redalyc.orgsartorius.com
Partial Least Squares (PLS) Regression is a supervised method used to build predictive models for quantitative analysis. ondalys.fr It relates a matrix of predictor variables (e.g., spectral data) to a matrix of response variables (e.g., concentrations). spectroscopyonline.com PLS is widely used in pharmaceutical analysis for quantifying active ingredients. redalyc.orgresearchgate.net
Other chemometric methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are also powerful tools for classification problems. mdpi.comredalyc.org These multivariate techniques are essential for extracting meaningful chemical and physical information from complex spectroscopic data. spectroscopyonline.comdiva-portal.org
| Method | Type | Primary Application |
| PCA | Unsupervised | Data exploration, dimensionality reduction, pattern recognition frontiersin.orgondalys.fr |
| SIMCA | Supervised | Classification, quality control mdpi.comondalys.fr |
| PLS | Supervised | Quantitative prediction, calibration spectroscopyonline.comondalys.fr |
| PLS-DA | Supervised | Discrimination, classification mdpi.comredalyc.org |
| Table 4: Overview of Common Chemometric Methods. |
Theoretical and Computational Chemistry Approaches for Trichloroacetanilide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and its influence on molecular properties.
Density Functional Theory (DFT) Applications to Trichloroacetanilide Systems
Density Functional Theory (DFT) has become a popular and versatile computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org Its popularity stems from a balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.orgresearchgate.net DFT calculations are used to determine ground state properties such as electron density, total energy, and molecular structure. researchgate.net
In the context of this compound, DFT can be employed to analyze its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These orbitals are crucial in determining the molecule's reactivity and its behavior in chemical reactions. A study on 2,4,5-Trichloroacetanilide utilized DFT to analyze its structure. ugr.es The selection of an appropriate functional and basis set is critical for obtaining reliable results that correlate well with experimental data. zu.edu.ua
Table 1: Representative Data from DFT Calculations on an Acetanilide (B955) Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Band Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Note: This table presents hypothetical yet representative data for an acetanilide derivative to illustrate the outputs of DFT calculations. Actual values for this compound would require specific computations. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. stackexchange.com These methods, while often more computationally intensive than DFT, can provide very high accuracy for electronic structure determination. stackexchange.com Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.
For a molecule like this compound, ab initio calculations can be used to obtain precise geometric parameters (bond lengths, bond angles) and electronic properties. researchoutreach.org These calculations serve as a benchmark for less computationally demanding methods and are essential for systems where high accuracy is paramount. The choice of basis set significantly influences the accuracy of ab initio calculations. spbstu.ru While no specific ab initio studies focused solely on this compound were found, the principles of these methods are broadly applicable. ims.ac.jp
Computational Studies of Reaction Pathways, Transition States, and Energy Landscapes
Understanding the mechanism of a chemical reaction requires mapping out the potential energy surface, which includes identifying reactants, products, intermediates, and transition states. nih.gov Computational methods are invaluable for this purpose. nih.gov Techniques like the Intrinsic Reaction Coordinate (IRC) method can trace the reaction path from a transition state to the corresponding reactants and products. scm.com
For this compound, computational studies can elucidate the mechanisms of its synthesis or degradation. By calculating the energies of transition states and intermediates, researchers can determine the most likely reaction pathways. nih.gov This information is crucial for optimizing reaction conditions and predicting potential byproducts. Automated reaction path search methods can systematically explore possible reaction channels, which is particularly useful for complex reactions. nih.gov
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov These simulations provide a detailed view of molecular behavior, including conformational changes, which are essential for understanding a molecule's function and interactions. ebsco.comnih.gov
Table 2: Torsional Angle Dynamics from a Hypothetical MD Simulation of this compound
| Torsional Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C(aryl)-N | 15.2 | 5.1 |
| N-C(carbonyl) | 175.0 | 8.3 |
| C(carbonyl)-C(methyl) | -178.9 | 4.5 |
| Note: This table illustrates the type of data obtainable from MD simulations regarding molecular flexibility. The values are hypothetical. |
Computational Modeling for Structure-Property Relationships
Computational modeling allows for the establishment of relationships between a molecule's structure and its macroscopic properties. This predictive capability is a cornerstone of modern materials science and drug design.
Prediction of Optical Properties and Material Performance
Computational methods can predict various optical properties of materials, such as light absorption, reflection, and transmission spectra. These predictions are vital for designing materials with specific optical characteristics for applications in photonics, solar cells, and sensors.
For this compound, computational modeling could be used to predict its UV-Vis absorption spectrum, which is determined by electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for this purpose. zu.edu.ua By understanding the relationship between the molecular structure of this compound and its optical properties, it may be possible to design derivatives with tailored performance for specific applications. unirioja.es For instance, modifications to the substituent groups on the aniline (B41778) ring could shift the absorption wavelength, making the compound suitable for use as a UV filter or in other light-sensitive applications. Machine learning approaches are also emerging as powerful tools for predicting material properties from spectral data. arxiv.org
Modeling of Molecular Interactions with Biological Systems (excluding clinical outcomes)
Computational modeling allows for the detailed examination of non-covalent interactions that govern how a molecule like this compound might interact with biological macromolecules. While clinical outcomes are outside the scope of this discussion, the fundamental interactions are key to understanding its behavior in a biological context.
A significant aspect of these interactions is the formation of hydrogen bonds. In a systematic study of a series of N-phenylamides, including N-phenyl-2,2,2-trichloroacetamide (this compound), theoretical calculations were used to evaluate the intermolecular forces that dictate its molecular packing. nih.gov The primary interaction identified is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (O=C), which plays a crucial role in the self-assembly and crystallization of the molecule. nih.gov
The strength and nature of these interactions have been quantified using Density Functional Theory (DFT) calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis. nih.gov These methods allow for the calculation of interaction energies, providing a quantitative measure of the stability of molecular assemblies. For this compound, the NH···O=C hydrogen bond is a dominant force in forming one-dimensional chain structures during the initial stages of crystallization. nih.gov
The analysis of these interactions is critical for predicting how this compound might bind to protein active sites or other biological targets, which often involves similar hydrogen bonding patterns. nih.govnih.gov The steric and electronic properties of the trichloromethyl group significantly influence the strength and geometry of these interactions. nih.gov
Interactive Table: Interaction Energies in N-Phenylamide Dimers This table presents the calculated interaction energies (E_int) for dimers of various N-phenylamides, illustrating the relative strength of the intermolecular NH···O=C hydrogen bonds. The data is derived from theoretical calculations. nih.gov
| Substituent (R) in R-C(O)NHPh | Interaction Energy (E_int) in kcal/mol |
| CCl₃ (this compound) | -8.08 |
| CF₃ | -8.53 |
| CBr₃ | -7.93 |
| CH₃ | -8.41 |
| C(CH₃)₃ | -8.15 |
| Phenyl | -7.93 |
| Hydrogen | -8.15 (Z-conformer), -7.07 (E-conformer) |
Theoretical Chemistry Perspectives on Molecular Behavior and Chemical Phenomena
Theoretical chemistry provides a framework for understanding the intrinsic properties of this compound, such as its electronic structure, stability, and reactivity. molaid.com Quantum chemical calculations have been instrumental in elucidating these characteristics.
Crystal structure analysis, often complemented by computational methods, reveals the molecule's three-dimensional geometry and packing in the solid state. Studies on N-phenyl-2,2,2-trichloroacetamide and related chloro-substituted acetanilides have utilized techniques like Nuclear Quadrupole Resonance (NQR) spectroscopy alongside crystallographic data to understand the electronic environment around the chlorine atoms and the nature of the C-Cl bonds. mindat.org
DFT calculations are commonly used to optimize the molecular geometry and predict various properties. nih.gov For the series of N-phenylamides that includes this compound, DFT was used to study the conformational flexibility between the phenyl ring and the amide unit. nih.gov The analysis revealed considerable flexibility, which is a key determinant of how the molecule can adapt its shape to fit into a binding site. nih.gov
Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density distribution and characterize the chemical bonds, particularly the intermolecular NH···O=C hydrogen bonds. nih.gov This analysis provides a rigorous definition of a chemical bond based on the topology of the electron density, confirming the presence and strength of the hydrogen bonds that stabilize the crystal structure. nih.gov The reactivity of this compound has also been touched upon in computational studies, with evidence for the formation of its N-anion as a reactive intermediate in certain reactions. researchgate.net
Interactive Table: Selected Calculated Molecular Properties of N-Phenylamides This table showcases key parameters obtained from theoretical calculations for this compound and related compounds, providing insight into their molecular behavior. nih.gov
| Compound (R-group) | Conformer Angle (Phenyl vs. Amide) | Association Constant K_ass (M⁻¹) in solution |
| CCl₃ | 23.4° | 1.87 |
| CF₃ | 32.2° / 36.3° | 2.19 |
| CBr₃ | 25.1° | 1.83 |
| CH₃ | 31.0° | 3.55 |
| C(CH₃)₃ | 43.1° | 1.82 |
| Phenyl | 29.5° | 2.50 |
| Hydrogen | 0.9° (Z) / 1.7° (E) | 1.95 |
Structure Activity Relationship Sar Studies of Trichloroacetanilide Derivatives
Principles and Methodologies of SAR Analysis in Trichloroacetanilide Research
The fundamental principle of SAR analysis is that the biological activity of a chemical compound is directly related to its molecular structure. slideshare.net By systematically modifying the structure of a lead compound, such as a this compound derivative, and observing the corresponding changes in biological activity, researchers can deduce which functional groups and structural properties are crucial for the compound's interaction with its biological target. slideshare.net
Qualitative SAR represents the initial phase of understanding the relationship between structure and activity. This approach involves making systematic modifications to the this compound scaffold and observing the qualitative impact on biological activity (e.g., active vs. inactive, more active vs. less active). Key modifications often explored in this compound research include:
Alteration of Substituents on the Phenyl Ring: Introducing or changing the position and nature of substituents on the aniline (B41778) ring can significantly affect activity. For instance, the number and location of chlorine atoms are often critical for antimicrobial efficacy.
Modification of the Acetanilide (B955) Side Chain: Changes to the trichloroacetyl group, such as replacing it with other halogenated or non-halogenated acyl groups, can modulate the compound's electronic and steric properties, thereby influencing its biological profile.
These qualitative observations help in identifying the pharmacophore, which is the essential arrangement of functional groups required for biological activity. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) modeling moves beyond qualitative observations to establish a mathematical relationship between the chemical structure and biological activity. protoqsar.com This is achieved by correlating the variation in biological activity with changes in physicochemical properties of the molecules, which are represented by numerical values known as molecular descriptors. protoqsar.comnih.gov
In the context of this compound research, a typical QSAR study involves the following steps:
Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. nih.govmdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which define the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.
Topological Descriptors: which describe the connectivity of atoms within the molecule. imist.ma
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. imist.mauns.ac.id
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.comimist.ma
A successful QSAR model can be used to predict the activity of novel this compound derivatives before they are synthesized, thereby saving time and resources. protoqsar.com
The advantage of G-QSAR in this compound research is its ability to quantify the specific contributions of different functional groups at various positions on the scaffold. chula.ac.th This methodology helps in understanding how different substituents at specific locations on the phenyl ring or modifications to the side chain influence the biological response. The resulting models can provide more intuitive and directly applicable insights for designing new derivatives with enhanced activity. chula.ac.th
Quantitative Structure-Activity Relationship (QSAR) Modeling
Correlation of Structural Modifications with Observed Biological Activities
Systematic structural modifications of the this compound core have led to the identification of key structural features that govern biological activity. Research has shown that even minor changes to the molecular structure can lead to significant differences in efficacy.
For example, studies on antimicrobial derivatives of 2,4,5-trichloroaniline (B140166) have highlighted the crucial role of the chlorine atoms in enhancing antimicrobial properties. The minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains reveal a clear correlation between the substitution pattern on the aniline ring and the level of antibacterial activity.
| Compound | Structural Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| N-(2,4,5-trichlorophenyl)maleamic acid | Reaction of 2,4,5-trichloroaniline with maleic anhydride (B1165640) | Exhibits antimicrobial properties against E. coli and B. subtilis. | |
| N-Methyl-2'-(1-methylethenyl)this compound | Methylation of the amide nitrogen and introduction of a 1-methylethenyl group at the 2' position | Serves as an intermediate in radical cyclization reactions to form bicyclic lactams. | researchgate.net |
| N-(2,4,6-Trichlorophenyl)acetamide | Acylation of 2,4,6-trichloroaniline (B165571) | The electron-withdrawing chlorine atoms enhance lipophilicity and potential membrane penetration. |
The data indicates that the nature and position of substituents on the phenyl ring, as well as modifications to the acetamide (B32628) group, are critical determinants of the biological activity of this compound derivatives. For instance, the presence of electron-withdrawing groups like chlorine can enhance the lipophilicity of the compound, which may improve its ability to penetrate microbial cell membranes.
In Silico Approaches for SAR Exploration and Predictive Modeling
In recent years, computational or in silico methods have become indispensable tools for exploring SAR and developing predictive models, significantly accelerating the drug discovery process. creative-proteomics.com These approaches allow for the rapid screening of large virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. creative-proteomics.comfrontiersin.org
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound derivative) when bound to a specific biological target, such as an enzyme or receptor. By analyzing the binding interactions, researchers can understand how structural modifications affect the binding affinity and, consequently, the biological activity. nih.gov For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions between the this compound derivative and the active site of its target protein. nih.gov
Pharmacophore Mapping: This method identifies the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. slideshare.net Once a pharmacophore model is developed for a series of active this compound derivatives, it can be used as a 3D query to search databases for novel compounds that fit the model.
Predictive Modeling: Building on QSAR principles, various machine learning and artificial intelligence algorithms, such as artificial neural networks (ANN) and support vector machines (SVM), are employed to create more sophisticated and accurate predictive models. creative-proteomics.com These models can handle complex, non-linear relationships between structure and activity and can be trained on large datasets to improve their predictive power for new this compound analogues. imist.macreative-proteomics.com The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools further aids in the early assessment of the drug-like properties of these compounds. innovareacademics.in
Research Applications of Trichloroacetanilide and Its Derivatives
Applications in Agrochemicals and Crop Protection Research
Trichloroacetanilide and its derivatives have been subjects of academic and industrial research to understand their potential and behavior within agricultural systems. This research spans from elucidating their fundamental mechanisms of action to their environmental impact and potential as scaffolds for future agrochemicals.
The mode of action of this compound as a herbicide is primarily associated with the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This mechanism is characteristic of the chloroacetamide class of herbicides. The inhibition of VLCFA synthesis disrupts several critical cellular processes.
Disruption of Cell Growth and Division: VLCFAs are essential components of cell membranes and are crucial for the formation of phospholipids (B1166683) and other lipids necessary for building new membranes required for cell growth and division. wssa.net By inhibiting their synthesis, this compound effectively halts the development of new cells, particularly in the growing points of roots and shoots.
Inhibition of Germination: These compounds typically affect susceptible weeds before they emerge from the soil, as the rapidly dividing cells in the germinating seedling are highly dependent on VLCFA synthesis. wssa.net
Secondary Effects: The disruption of lipid biosynthesis can lead to a cascade of secondary effects, including the loss of cell membrane integrity, leakage of cellular contents, and ultimately, cell death. scielo.br
While the primary focus has been on its herbicidal properties, the insecticidal mode of action of related compounds often involves targeting the nervous system. For instance, some insecticides act by inhibiting enzymes like acetylcholinesterase, leading to the accumulation of neurotransmitters and subsequent paralysis of the insect. mdpi.com Other mechanisms include the disruption of ion channels, such as sodium channels, which causes spontaneous and uncontrolled nerve firing, leading to spasms and death. international-agrophysics.org Although less studied for this compound itself, its structural features suggest potential for investigation into similar neurological targets in insects.
Table 1: General Modes of Action for Herbicides and Insecticides Relevant to Acetanilide (B955) Structures
| Class | Mode of Action | Primary Target | Effect on Pest |
| Chloroacetamide Herbicides | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis | Elongase Enzymes | Halts cell division and growth, prevents seedling emergence. wssa.net |
| Organophosphate/Carbamate Insecticides | Acetylcholinesterase (AChE) Inhibition | Nervous System | Hyper-excitation, paralysis, and death. nih.gov |
| Pyrethroid Insecticides | Sodium Channel Modulation | Nervous System | Spasms, paralysis, and death. nih.gov |
| Neonicotinoid Insecticides | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Nervous System | Overstimulation of nerve cells, paralysis. mdpi.com |
Environmental Fate and Degradation Studies in Agroecosystems
The environmental fate of this compound, like other pesticides, is governed by a combination of physical, chemical, and biological processes in soil and water.
Degradation Pathways: The primary routes of degradation for chlorinated organic compounds in the environment include:
Microbial Degradation: Soil microorganisms, including bacteria and fungi, are the main drivers of pesticide breakdown. mdpi.comnih.gov They utilize the compound as a carbon or energy source, breaking it down into simpler, less toxic molecules and eventually to carbon dioxide. The rate of microbial degradation is influenced by soil type, moisture, temperature, and organic matter content. researchgate.net
Photolysis: Degradation by sunlight (photolysis) can occur on soil surfaces and in water. mdpi.com The energy from sunlight can break the chemical bonds in the this compound molecule.
Hydrolysis: Chemical breakdown by reaction with water (hydrolysis) is another potential degradation pathway, although its rate is highly dependent on the compound's specific structure and the pH of the water. mdpi.com
The persistence of a pesticide is often measured by its half-life (DT50), the time it takes for half of the initial amount to dissipate. For related chlorinated pesticides, half-lives in soil can range from a few weeks to over a year, depending on environmental conditions. For example, the herbicide triclopyr (B129103) has a reported soil half-life ranging from 12 to 27 days under favorable conditions but can persist much longer in cold climates. mdpi.com
Table 2: Key Processes in the Environmental Fate of Organic Pesticides
| Process | Description | Influencing Factors |
| Adsorption/Desorption | Binding of the pesticide to soil particles. | Soil organic matter, clay content, soil pH, pesticide chemical properties. researchgate.net |
| Microbial Degradation | Breakdown by soil microorganisms (bacteria, fungi). | Soil moisture, temperature, pH, oxygen availability, microbial population. |
| Photolysis | Degradation by sunlight. | Intensity and duration of sunlight exposure. mdpi.com |
| Hydrolysis | Chemical breakdown by water. | Water pH, temperature. mdpi.com |
| Leaching | Movement of the pesticide through the soil profile with water. | Pesticide solubility, soil type, rainfall/irrigation intensity. |
| Volatilization | Conversion of the pesticide into a vapor and loss to the atmosphere. | Pesticide vapor pressure, temperature, soil moisture, air movement. |
Design of Next-Generation Agrochemicals Utilizing this compound Scaffolds
The this compound structure serves as a "scaffold" or a core chemical framework that can be modified to create new, potentially more effective and selective agrochemicals. fao.org The discovery of new agrochemicals often relies on identifying and optimizing such scaffolds. researchgate.net
Structural Modification: Researchers can systematically alter different parts of the this compound molecule, such as the number and position of chlorine atoms on the phenyl ring or the groups attached to the acetamide (B32628) nitrogen. These modifications can fine-tune the molecule's activity, spectrum of control, and environmental properties.
Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a structurally different one while retaining similar biological activity. The this compound scaffold can be used as a starting point in such explorations to discover novel chemical classes of pesticides.
Target-Based Design: With an understanding of the specific biological targets of pesticides (e.g., a particular enzyme or receptor), chemists can design modifications to the this compound scaffold to improve its binding affinity and efficacy against that target. This approach is crucial for developing pesticides with novel modes of action to combat resistance. frontiersin.orghilarispublisher.com Halogenated acetanilides are recognized for their potential in this area due to their bioisosteric properties. nih.gov
The application of any agrochemical has the potential to impact non-target organisms, including the vast and diverse communities of soil microorganisms. Academic research in this area focuses on understanding these interactions to assess the ecological footprint of pesticides.
Effects on Microbial Diversity and Biomass: Herbicides and other pesticides can alter the composition and abundance of soil microbial communities. nih.gov Some microbial groups may be sensitive to the chemical, while others may be resistant or even capable of degrading it. Such shifts can have cascading effects on soil health and function.
Impact on Biogeochemical Cycles: Soil microbes are the primary drivers of essential biogeochemical cycles, such as the nitrogen, carbon, and phosphorus cycles. Research investigates how compounds like this compound might affect key processes within these cycles:
Nitrogen Cycle: Potential impacts on nitrification (the conversion of ammonium (B1175870) to nitrate) and denitrification (the conversion of nitrate (B79036) to nitrogen gas), which are carried out by specific groups of bacteria. nih.gov
Carbon Cycle: Effects on the rate of organic matter decomposition and soil respiration, which influence carbon storage in soil.
Soil Enzyme Activities: Pesticides can inhibit or stimulate the activity of soil enzymes, which are critical for nutrient cycling and organic matter breakdown. nih.gov The study of these enzymatic activities serves as a sensitive indicator of the functional health of the soil. international-agrophysics.org
Role in Pharmaceutical Intermediate Synthesis and Design
The chemical reactivity and structural features of this compound make it a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.
Organic synthesis is the cornerstone of drug discovery, enabling the creation of novel therapeutic agents. This compound serves as a precursor or intermediate in multi-step synthetic pathways.
Building Block Approach: In complex syntheses, molecules are often constructed in a modular fashion by combining smaller, pre-functionalized building blocks. The this compound unit, with its halogenated aromatic ring and reactive amide group, provides a versatile starting point for creating larger, more intricate structures.
Introduction of Key Functional Groups: The chlorine atoms on the phenyl ring are particularly useful as they can be replaced or used to direct further chemical reactions. They can participate in various cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are powerful methods for forming new carbon-carbon bonds, a fundamental step in building the carbon skeleton of many drugs. mdpi.com
Scaffold for Medicinal Chemistry: Nitrogen-containing heterocyclic compounds are a common feature in many pharmaceuticals. fao.org The acetanilide structure can be a precursor to forming various heterocyclic ring systems that are known to possess biological activity. The synthesis of complex molecules often involves a "linear" or "convergent" approach where key intermediates are prepared and then combined. This compound can serve as one of these key intermediates in a longer synthetic route.
Exploration of Potential Biological Activities (e.g., Antimicrobial, Antifungal, Enzyme Inhibition)
The exploration of this compound and its derivatives has revealed a spectrum of potential biological activities, with significant findings in the realms of antimicrobial, antifungal, and enzyme-inhibiting properties. The introduction of chlorine atoms onto the acetanilide framework can significantly influence the molecule's biological efficacy.
Research has demonstrated that various isomers of this compound exhibit notable antimicrobial and antifungal activities. For instance, N-(2,4,5-Trichlorophenyl)acetamide has been investigated for its potential to inhibit the growth of certain bacteria and fungi. smolecule.com The fungicidal properties of aromatic amides, including this compound derivatives, have been studied against pathogens like Botrytis cinerea and Penicillium expansum. smolecule.com The structural features of these compounds, particularly the halogen substitution pattern, are believed to play a crucial role in their ability to interfere with microbial growth. smolecule.com
Derivatives of this compound have also been a subject of interest. For example, 2-Morpholino-2',4',6'-trichloroacetanilide and similar compounds are being researched for their potential pharmacological effects. ontosight.ai While detailed investigations are ongoing, the acetanilide class of compounds, in general, has been explored for anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai The presence of a morpholino group and trichloro-substitutions in molecules like 2-Morpholino-2',4',6'-trichloroacetanilide may enhance or modify these biological activities. ontosight.ai The trichloro-substitution, in particular, can alter the compound's pharmacokinetic properties and its interaction with biological target molecules. ontosight.ai
In addition to antimicrobial and antifungal effects, this compound derivatives have been studied for their enzyme inhibition capabilities. N-(2,4,5-Trichlorophenyl)acetamide has been explored for its potential to inhibit specific enzymes. smolecule.com Furthermore, N-(2,4,6-Trichlorophenyl)acetamide is known to inhibit key metabolic enzymes. The interaction of these compounds with enzymes is a critical area of research, as it can elucidate the mechanisms underlying their biological effects. For example, 2,4,5-Trichloroaniline (B140166), a related compound, has been studied for its potential to inhibit protein kinase CK2, an important enzyme in cell signaling.
Below is a table summarizing the explored biological activities of some this compound derivatives.
| Compound Name | Biological Activity Explored | Target Organisms/Enzymes (if specified) |
| N-(2,4,5-Trichlorophenyl)acetamide | Antimicrobial, Antifungal, Enzyme Inhibition | Botrytis cinerea, Penicillium expansum, various enzymes |
| N-(2,4,6-Trichlorophenyl)acetamide | Antimicrobial, Enzyme Inhibition | Key metabolic enzymes |
| 2-Morpholino-2',4',6'-trichloroacetanilide | Anti-inflammatory, Analgesic, Antimicrobial | General exploration |
Integration into Heterocyclic Chemistry for Novel Compound Development
This compound and its derivatives serve as valuable precursors in the synthesis of heterocyclic compounds, which are a cornerstone in the development of novel chemical entities with diverse applications. The reactivity of the trichloroacetamido group provides a versatile handle for constructing various ring systems.
A significant application of trichloroacetamides, including N-alkenyltrichloroacetanilides, is in radical cyclization reactions to form lactams, a class of cyclic amides. These reactions, often mediated by copper, proceed through an atom transfer radical cyclization (ATRC) mechanism. The process involves the generation of a dichloromethylcarbamoyl radical that can react with an alkene moiety within the same molecule to form a new ring. This methodology has been employed to synthesize γ-lactams, as well as β- and δ-lactams.
The utility of trichloroacetanilides extends to their use as synthons for other heterocyclic systems. For example, the reaction of this compound with aryl glycidyl (B131873) ethers can lead to the formation of 2-oxazolidone derivatives. capes.gov.br Furthermore, trichloroacetanilides can be coupled with amino acids or their esters to produce ureidocarboxylic acids, which are precursors to hydantoins, another important class of heterocyclic compounds. researchgate.net
The following table provides examples of heterocyclic compounds synthesized from this compound derivatives.
| This compound Derivative | Reagent(s) | Resulting Heterocyclic Compound |
| N-Alkenyltrichloroacetanilides | Copper catalyst | Lactams (e.g., γ-lactams) |
| This compound | Aryl glycidyl ether | 2-Oxazolidones |
| Trichloroacetanilides | Amino acids/esters | Ureidocarboxylic acids (precursors to Hydantoins) |
Advanced Materials Science Applications
Organic Non-Linear Optical (NLO) Materials Based on this compound
Certain this compound derivatives have emerged as promising candidates for organic non-linear optical (NLO) materials. iucr.org NLO materials are crucial for a range of advanced technologies, including optical electronic warfare systems, as they can alter the frequency and wavelength of laser light. baesystems.com The effectiveness of an NLO material is often linked to its molecular structure, particularly the absence of a center of symmetry (non-centrosymmetric). baesystems.com
N-(2,4,5-trichlorophenyl)acetamide, a derivative of this compound, is a known organic non-linear optical material. iucr.org It crystallizes in a non-centrosymmetric space group, which is a key requirement for second-order NLO effects. iucr.orgbaesystems.com The arrangement of atoms in the crystal lattice of this compound contributes to its NLO properties. researchgate.net The study of such materials involves understanding the relationship between their crystal structure and their optical response.
The design of NLO materials often focuses on creating molecules with a "push-pull" mechanism, where electron-donating and electron-accepting groups are connected through a π-conjugated system to enhance intramolecular charge transfer. nih.gov While not a classic "push-pull" system, the electronic structure of this compound derivatives, influenced by the electronegative chlorine atoms and the acetamido group, plays a role in their NLO response. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of these and other organic molecules. nih.gov
Key characteristics for an efficient frequency conversion in NLO crystals include being non-centrosymmetric, possessing a large non-linear coefficient, being highly transparent at the required wavelengths, and the ability to match different phases. baesystems.com
Integration in Polymer Chemistry and Functional Materials Research
This compound and its derivatives have found applications in the field of polymer chemistry and the development of functional materials. Their integration into polymer structures can impart specific properties or facilitate certain polymerization processes.
One notable area is in radical chemistry for polymer synthesis and modification. beilstein-journals.org Trichloroacetamides, for instance, are used as precursors in atom transfer radical polymerization (ATRP) and related radical processes. These processes are fundamental in creating well-defined polymers with controlled molecular weights and architectures. polyu.edu.hk
A patent for the production of polymers from cyclic compounds lists this compound as one of the numerous compounds that can be reacted with sulfur at elevated temperatures to produce polymers. google.com This suggests its potential role as a monomer or a modifying agent in the synthesis of certain types of polymers, such as poly(phenylene sulfide). google.com The properties of the final polymer are influenced by the monomers and the reaction conditions used. sathyabama.ac.in
Furthermore, the biological activities of trichloroacetanilides can be harnessed in the creation of functional materials. For example, the antimicrobial properties of these compounds could be integrated into polymers to create materials with enhanced resistance to microbial growth. vulcanchem.com This aligns with the broader trend of developing polymers with specific functionalities for biomedical or other advanced applications. nih.gov
Design and Fabrication of this compound-Containing Materials
The design and fabrication of materials containing this compound are guided by the intended application, whether it be for their NLO properties, as a component in a functional polymer, or as an intermediate in chemical synthesis.
The synthesis of this compound itself can be achieved through various methods. One common route is the reaction of the corresponding trichloroaniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com Another approach involves the reaction of hexachloroacetone (B130050) with aniline (B41778) in a suitable solvent. google.com The purity of the resulting this compound is crucial, especially for applications in electronics and materials science, and purification is often achieved through recrystallization. google.com
For the fabrication of NLO materials, single crystals of high optical quality are typically required. The growth of such crystals from a solution or melt is a critical step. The crystallographic properties of N-(2,4,5-trichlorophenyl)acetamide, such as its monoclinic crystal system and non-centrosymmetric space group, are determined through techniques like single-crystal X-ray diffraction. iucr.org
In the context of polymer science, this compound-containing monomers can be incorporated into polymer chains via various polymerization techniques, such as solution, bulk, or emulsion polymerization, depending on the desired properties of the final material. polyu.edu.hk For instance, if used in a casting formulation, a bulk polymerization method might be employed. sathyabama.ac.in The resulting polymer can then be processed into films, fibers, or molded articles.
Catalytic and Reagent Applications in Synthetic Chemistry
This compound and its derivatives serve as valuable reagents and, in some contexts, are involved in catalytic processes in synthetic organic chemistry.
As a reagent, N,2,4-trichloroacetanilide can be employed as a chlorinating agent. google.com This reactivity stems from the presence of the N-chloro bond, which can act as a source of electrophilic chlorine.
In the realm of catalysis, the hydrolysis of this compound has been studied as a model reaction. This reaction is significantly accelerated by the presence of catalysts such as dihydrogen phosphate (B84403) and bicarbonate ions. sigmaaldrich.com These catalysts function by shuttling protons in the tetrahedral intermediate formed during the hydrolysis process, demonstrating a form of bifunctional catalysis. sigmaaldrich.com
Furthermore, trichloroacetanilides are key starting materials for the synthesis of other valuable compounds. For example, N-bromo-2,4,6-trichloroacetanilide has been used in the bromination of toluene, a reaction that proceeds via a free radical chain mechanism. researchgate.net Trichloroacetamides are also readily synthesized from the corresponding amines and trichloroacetyl chloride and are used as precursors for generating electrophilic carboradicals in radical reactions.
The table below summarizes some of the catalytic and reagent applications of this compound and its derivatives.
| Compound | Application | Type of Reaction |
| N,2,4-Trichloroacetanilide | Chlorinating Agent | Electrophilic Chlorination |
| This compound | Substrate in Catalysis Studies | Hydrolysis |
| N-bromo-2,4,6-trichloroacetanilide | Brominating Agent | Free Radical Bromination |
| Trichloroacetamides | Radical Precursor | Radical Cyclization |
This compound as a Chlorinating Agent in Specific Reactions
While direct use of this compound as a general chlorinating agent is not extensively documented, the reactivity of its N-halo derivatives provides insight into its potential for chlorine transfer reactions. The rearrangement of N-chloroacetanilides, which can be initiated by heat or light, often results in the chlorination of the aromatic ring. sigmaaldrich.com Studies on related compounds, such as N,2,6-trichloroacetanilide, have shown that rearrangement can also lead to chlorination of the acetyl group's side chain, suggesting the involvement of free radical intermediates. This indicates that under specific conditions, the N-Cl bond can cleave to generate chlorine radicals capable of chlorinating various substrates. sigmaaldrich.com
The general principle relies on the transformation of the stable amide to a more reactive N-chloro derivative, which then serves as the chlorine source. This indirect pathway highlights the role of the this compound scaffold in facilitating chlorination reactions.
Applications in Phosphorylation Reactions for Biomolecule Synthesis
The application of this compound or its direct derivatives as phosphorylating agents for biomolecule synthesis is not well-documented in the reviewed scientific literature. While phosphorylation is a critical reaction in organic synthesis, particularly for producing nucleotides, the reagents commonly employed include various phosphoramidites and activating agents like diamidophosphate (B1260613) (DAP). nih.govnih.gov Research into catalysts for phosphorylation has identified that dihydrogen phosphate and bicarbonate ions can effectively catalyze the hydrolysis of this compound, indicating an interaction with phosphate groups, though not in the context of it acting as a phosphorylating agent. sigmaaldrich.com The development of catalysts for phosphorylation is an active area of research, but a direct role for this compound in this specific application has not been established. researchgate.netnih.gov
Investigations into Other Catalytic Transformations and Reagent Development
This compound has been investigated in several catalytic transformations beyond chlorination, serving as a key substrate for synthesizing more complex molecules. One notable example is its reaction with aryl glycidyl ethers, which, in the presence of a tertiary amine catalyst, yields 2-oxazolidone derivatives. researchgate.net This reaction demonstrates the utility of this compound in forming heterocyclic structures.
Furthermore, N-trichloroacetanilides have been developed as reagents for synthesizing urea (B33335) derivatives, acting as a stable and less hazardous substitute for toxic and unstable isocyanates. researchgate.net This application showcases the potential for reagent development based on the this compound structure to improve the safety and efficiency of synthetic protocols. These investigations highlight its role in creating valuable chemical intermediates under catalytic conditions.
| Catalytic Transformation of this compound | |
| Reactants | This compound, Aryl glycidyl ether |
| Catalyst | Tertiary Amine |
| Product | 2-Oxazolidone derivatives |
| Significance | Synthesis of heterocyclic compounds. researchgate.net |
| Reagent Development Application | |
| Reagent | N-trichloroacetanilides |
| Reaction | Synthesis of benzothiazol-2-ylureas from 2-aminobenzothiazoles |
| Advantage | Serves as a substitute for toxic and unstable isocyanates. researchgate.net |
| Conditions | Microwave irradiation |
Industrial Chemical Intermediate Applications
As an aromatic amide containing multiple reactive sites, this compound serves as a valuable intermediate in the chemical industry, particularly in the manufacturing of high-value fine chemicals.
Synthesis of Dyes and Pigments
Acetanilide and its halogenated derivatives are recognized as important intermediates in the production of dyes and pigments. smolecule.com The synthesis of dyes often involves the chemical modification of aromatic compounds, such as anilines, which serve as precursors. ursinus.eduifc.org this compound, through hydrolysis, can be converted back to a trichloroaniline. This resulting aniline derivative can then be used as a diazo component. Through a process called diazotization followed by coupling with another aromatic compound (a coupling component), it can form an azo dye, which constitutes a large and important class of industrial colorants. cuhk.edu.hk
The chlorine atoms on the aromatic ring influence the final properties of the dye, such as its color, lightfastness, and binding affinity to fabrics. ursinus.edu Although specific dyes derived directly from this compound are not frequently cited, its role as a precursor to substituted anilines places it firmly within the synthetic pathways for creating a variety of organic pigments and dyes. sudarshan.comresearchgate.net
Broader Applications in Fine Chemical Manufacturing
The fine chemical industry is characterized by the production of complex, pure chemical substances in limited quantities, which are used as building blocks for specialty chemicals, including pharmaceuticals and agrochemicals. smolecule.com this compound is a useful intermediate in this sector due to its multifunctionality.
Its derivatives have been explored for potential use as herbicides and pesticides. smolecule.com In pharmaceutical synthesis, the conversion of 2,4,6-trichloroacetanilide via catalytic hydrogenation is a step in producing 2,6-dichloroaniline, a key intermediate for more complex molecules. The use of catalysts like palladium on charcoal is common in such reductions. blogspot.com The ability to selectively modify the this compound molecule—by substituting the chlorine atoms, reacting at the amide group, or transforming the acetyl group—makes it a versatile platform for constructing the intricate molecular architectures required in fine chemical manufacturing. researchgate.netsmolecule.com
Green Chemistry Principles in Trichloroacetanilide Research and Production
Atom Economy and Waste Minimization in Trichloroacetanilide Synthesis
Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgskpharmteco.com A high atom economy signifies that fewer atoms are wasted as byproducts, leading to reduced waste generation and more sustainable manufacturing. acs.orgnih.govnumberanalytics.com
A plausible laboratory and industrial synthesis of a this compound isomer, such as 2,4,6-trichloroacetanilide, involves the acetylation of the corresponding trichloroaniline with acetic anhydride (B1165640).
The reaction is as follows: C₆H₄Cl₃N (2,4,6-trichloroaniline) + (CH₃CO)₂O (acetic anhydride) → C₈H₆Cl₃NO (2,4,6-trichloroacetanilide) + CH₃COOH (acetic acid)
To calculate the theoretical atom economy for this reaction, the molecular weights of the reactants and the desired product are used.
Table 1: Theoretical Atom Economy for the Synthesis of 2,4,6-Trichloroacetanilide
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,4,6-Trichloroaniline (B165571) | C₆H₄Cl₃N | 196.46 | Reactant |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reactant |
| 2,4,6-Trichloroacetanilide | C₈H₆Cl₃NO | 238.50 | Desired Product |
| Acetic Acid | C₂H₄O₂ | 60.05 | Byproduct |
Calculation:
% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
% Atom Economy = (238.50 / (196.46 + 102.09)) x 100 ≈ 80.0%
Development of Environmentally Benign Synthetic Routes and Solvents
A key focus of green chemistry is the development of synthetic pathways that utilize less hazardous materials and processes. mdpi.comnih.gov This includes the substitution of toxic reagents and volatile organic solvents (VOCs) with safer, more environmentally friendly alternatives. researchgate.netorientjchem.org
Traditional organic syntheses often rely on conventional solvents that can be flammable, toxic, and contribute to air pollution. Research in green chemistry promotes the use of "green solvents" such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents (e.g., ethanol (B145695), glycerol). orientjchem.orgmdpi.comconsensus.app These solvents offer benefits like reduced toxicity, lower volatility, and potential for recycling. orientjchem.org
For the synthesis of this compound and its derivatives, greener approaches could involve:
Solvent-free reactions: Performing reactions under grinding or microwave irradiation conditions can eliminate the need for solvents altogether, reducing waste and energy consumption.
Microwave-assisted synthesis: This technique can lead to faster reaction rates, higher yields, and reduced energy use compared to conventional heating. mdpi.com
Catalytic Routes: The use of catalysts, especially those that can be recycled and reused, is preferable to stoichiometric reagents which are consumed in the reaction and generate more waste.
Table 2: Comparison of Conventional and Greener Solvents in Chemical Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Benzene (B151609), Toluene, Chloroform (B151607) | High solubility for nonpolar compounds. | Toxic, volatile, often derived from petrochemicals. |
| Greener | Water, Ethanol, Supercritical CO₂, Ionic Liquids | Low toxicity, non-flammable (water, scCO₂), renewable (ethanol), recyclable. orientjchem.org | May have lower solubility for certain reactants, potentially higher initial cost (ionic liquids). orientjchem.org |
While specific research into green solvents for this compound synthesis is not widely published, the principles can be applied. For instance, replacing chlorinated solvents used in the purification of the product with greener alternatives like ethanol or developing aqueous-based synthesis methods would significantly improve the environmental profile of the process.
Energy Efficiency Considerations in this compound Manufacturing Processes
Energy consumption is a major factor in the environmental and economic cost of chemical manufacturing. mdpi.compharmtech.com The sixth principle of green chemistry encourages designing processes for energy efficiency, with the aim of conducting reactions at ambient temperature and pressure whenever possible. pharmtech.com
In the context of this compound manufacturing, energy is consumed in various stages, including heating reactants, distillation for solvent and product purification, and operating equipment like pumps and stirrers. Improving energy efficiency not only reduces greenhouse gas emissions but also lowers operational costs. eolss.netmdpi.com
Potential strategies for enhancing energy efficiency in chemical plants include:
Process Optimization: Utilizing catalysts to lower reaction activation energies, thereby reducing the required temperature and pressure.
Heat Integration: Using the heat generated from exothermic reactions to warm up other parts of the process.
Advanced Technologies: Employing modern, energy-efficient equipment, such as optimized heat exchangers and variable-frequency drives on motors. pharmtech.com
Alternative Energy Sources: Using renewable energy to power manufacturing facilities. researchgate.net
Table 3: Conceptual Energy Saving Opportunities in Chemical Manufacturing
| Area of Improvement | Conventional Approach | Energy-Efficient Approach | Potential Energy Savings |
| Reaction Conditions | High temperature and pressure | Catalytic reaction at lower temperature/pressure | 10-50% |
| Solvent Recovery | Atmospheric distillation | Vacuum distillation or membrane separation | 20-40% |
| Equipment | Standard electric motors | High-efficiency motors with variable speed drives | 5-15% |
| Process Heating | Steam from fossil fuels | Heat integration, use of process heat | 30-60% |
While specific data for this compound production is not available, studies in similar industrial processes have shown that implementing such measures can lead to significant energy savings. nih.govnih.gov
Comparative Analysis of Green Synthesis Benefits
Adopting green chemistry principles in the synthesis of this compound offers a multitude of benefits over traditional manufacturing methods. These advantages span environmental, economic, and safety domains. A comparative analysis highlights the potential improvements that can be achieved. numberanalytics.comresearchgate.netresearchgate.net
Green synthesis routes aim to be more efficient, generate less waste, use less hazardous substances, and consume less energy. nih.govdovepress.com This not only reduces the environmental footprint but can also lead to significant cost savings through reduced raw material consumption, lower energy bills, and decreased waste disposal costs. numberanalytics.comnumberanalytics.com
Table 4: Comparative Benefits of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Synthesis | Green Synthesis | Benefit of Green Approach |
| Atom Economy | Often lower, with significant byproduct generation. | Higher, maximizing the incorporation of reactants into the product. acs.org | Reduced raw material consumption and waste. |
| Solvents | Use of volatile, toxic, and flammable organic solvents. | Use of safer solvents like water, ethanol, or solvent-free conditions. orientjchem.org | Improved worker safety, reduced air pollution, and easier waste management. |
| Energy Use | High energy consumption due to high temperatures and pressures. | Lower energy requirements through catalysis and alternative energy sources (e.g., microwaves). mdpi.compharmtech.com | Lower production costs and reduced carbon footprint. mdpi.com |
| Waste Generation | High volume of waste, often hazardous. | Minimized waste at the source. eolss.netresearchgate.net | Reduced disposal costs and lower environmental liability. |
| Product Degradability | Persistence in the environment is not a primary design consideration. | Potential to design for degradation into benign products. itene.com | Reduced long-term environmental impact and risk of bioaccumulation. |
| Safety | Higher risks associated with hazardous materials and process conditions. | Inherently safer processes and materials. ontosight.ai | Reduced risk of accidents, fires, and explosions. |
By integrating green chemistry, the production of this compound can be shifted towards a more sustainable model that aligns with modern environmental standards and economic realities. nih.gov
Future Directions and Emerging Research Areas in Trichloroacetanilide Chemistry
The field of chemistry is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and interdisciplinary collaboration. For a compound like trichloroacetanilide, these trends open up new avenues for research and application. Future studies are poised to leverage computational power, explore novel uses in diverse scientific fields, adopt greener manufacturing processes, and employ sophisticated analytical methods to deepen our understanding of its properties and potential.
Q & A
Q. How should researchers validate conflicting reports on trichloroacetanilide’s thermal stability?
- Methodological Answer : Contradictions in DSC/TGA data (e.g., decomposition at 150°C vs. 170°C) require controlled heating rates (5°C/min under N₂) and replicate experiments. Cross-check with evolved gas analysis (EGA-MS) to detect decomposition byproducts (e.g., HCl, CO) .
Q. What statistical approaches mitigate bias in this compound bioassay data?
- Methodological Answer : Apply ANOVA to compare treatment groups, ensuring sample sizes ≥6 for power >0.8. Use Grubbs’ test to remove outliers and report confidence intervals (95%). Pre-register protocols on platforms like OSF to avoid HARKing (Hypothesizing After Results are Known) .
Ethical & Reproducibility Considerations
Q. How can researchers ensure compliance with ethical standards in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
